(E)-Flupentixol dihydrochloride

Catalog No.
S526918
CAS No.
51529-02-3
M.F
C23H26ClF3N2OS
M. Wt
471.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Flupentixol dihydrochloride

CAS Number

51529-02-3

Product Name

(E)-Flupentixol dihydrochloride

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride

Molecular Formula

C23H26ClF3N2OS

Molecular Weight

471.0 g/mol

InChI

InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5+;

InChI Key

ZQAWQVWCKYGMNE-RZFZGDDESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

(E)-Flupentixol; E-Flupentixol; (E) Flupentixol; beta-Flupenthixol; beta Flupenthixol; trans-Flupentixol; Flupentixole; trans Flupentixol;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl

Description

The exact mass of the compound (E)-Flupentixol dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

(E)-Flupentixol dihydrochloride primarily acts as a antagonist at dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors []. This means it blocks the binding of dopamine to these receptors, which disrupts the signaling pathways they are involved in. This is thought to be the primary mechanism by which it produces its antipsychotic effects.

Research Areas

(E)-Flupentixol dihydrochloride is being studied for potential applications in several areas of scientific research, including:

  • Schizophrenia: (E)-Flupentixol dihydrochloride is already an established treatment for schizophrenia, and research is ongoing to better understand its mechanism of action and optimize treatment strategies [].
  • Affective Disorders: Some studies suggest that (E)-Flupentixol dihydrochloride may be beneficial in treating symptoms of depression, particularly when combined with other medications []. More research is needed to confirm these findings.
  • Neurodegenerative Diseases: Dopamine system dysfunction is implicated in several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Early-stage research is investigating the potential use of (E)-Flupentixol dihydrochloride in these conditions [, ].

(E)-Flupentixol dihydrochloride, also known simply as flupentixol, is a typical antipsychotic medication belonging to the thioxanthene class. It is primarily utilized in the treatment of schizophrenia and other psychiatric disorders. The compound is characterized by its chemical formula C23H25F3N2OSC_{23}H_{25}F_{3}N_{2}OS and has a molar mass of approximately 434.52 g/mol . Flupentixol exists in two geometric isomers: the pharmacologically active cis(Z) form and the less active trans(E) form, with the cis form being responsible for most of its therapeutic effects .

Flupentixol dihydrochloride acts as a dopamine receptor antagonist, primarily blocking D1 and D2 dopamine receptors in the brain []. This disrupts dopamine signaling, which is believed to be overactive in schizophrenia. By antagonizing these receptors, flupentixol helps alleviate psychotic symptoms like hallucinations and delusions [].

, including:

  • Oxidation: In aqueous solutions, flupentixol can oxidize to produce trifluoromethylthioxanthone, ethanol, and piperazine .
  • Hydrolysis: The compound can also hydrolyze under certain conditions, affecting its stability and efficacy.
  • Esterification: The cis(Z) form can be esterified with decanoic acid to produce flupentixol decanoate, which is used in long-acting injectable formulations .

Flupentixol acts primarily as an antagonist at dopamine D1 and D2 receptors, which plays a crucial role in its antipsychotic effects. Its mechanism of action is not entirely understood but involves modulation of various neurotransmitter systems. The compound also exhibits weak anticholinergic and adrenergic effects . Clinical studies have shown that flupentixol can improve symptoms of schizophrenia without significant sedation at therapeutic doses .

The synthesis of (E)-Flupentixol dihydrochloride typically involves several key steps:

  • Formation of Thioxanthene Derivative: The synthesis begins with the preparation of a thioxanthene derivative, which serves as the core structure.
  • Piperazine Substitution: A piperazine moiety is introduced to the thioxanthene structure through nucleophilic substitution.
  • Dihydrochloride Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting flupentixol with hydrochloric acid to enhance solubility and stability .

Flupentixol dihydrochloride is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It is effective in managing chronic schizophrenia, particularly in patients without pronounced agitation or excitement.
  • Depression Management: Flupentixol is also indicated for treating depressive episodes, often in combination with melitracen for enhanced efficacy .
  • Anxiety Disorders: Due to its anxiolytic properties, it may be prescribed for anxiety-related symptoms.

Flupentixol has been studied for its interactions with various biological systems:

  • Dopamine Receptors: It shows significant binding affinity to dopamine receptors, particularly D2 receptors, which are crucial for its antipsychotic effects .
  • Phosphatidylinositol 3-Kinase Pathway: Research indicates that flupentixol can inhibit this pathway, which may have implications in cancer biology .
  • Other Neurotransmitter Systems: Studies suggest interactions with serotonin receptors (5-HT), contributing to its antidepressant effects at lower doses .

Several compounds share structural or functional similarities with (E)-Flupentixol dihydrochloride. Here are some notable examples:

Compound NameClassUnique Features
FluphenazineThioxantheneLong-acting formulation available; similar receptor profile but more sedative effects.
HaloperidolButyrophenoneStronger D2 receptor antagonist; higher incidence of extrapyramidal side effects.
ClozapineAtypicalUnique for its efficacy in treatment-resistant schizophrenia; associated with agranulocytosis risk.
RisperidoneAtypicalBroader receptor activity including serotonin; lower risk of extrapyramidal symptoms compared to typical antipsychotics.

Flupentixol's unique profile lies in its balanced efficacy across different receptor types, allowing it to manage both psychotic and depressive symptoms effectively while minimizing sedation compared to other typical antipsychotics like haloperidol and fluphenazine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

470.1406468 g/mol

Monoisotopic Mass

470.1406468 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3O4NUH2R5R

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 30 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 29 of 30 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2413-38-9

Wikipedia

(E)-flupentixol dihydrochloride
(E)-flupentixol

Dates

Modify: 2023-08-15
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